3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine

Catalog No.
S13324052
CAS No.
M.F
C7H9N3O
M. Wt
151.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine

Product Name

3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine

IUPAC Name

3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

InChI

InChI=1S/C7H9N3O/c8-6-2-1-5-7(10-6)9-3-4-11-5/h1-2H,3-4H2,(H3,8,9,10)

InChI Key

SXRTUTKXFWETMV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1)N=C(C=C2)N

3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine is a heterocyclic compound characterized by a fused ring structure that includes nitrogen and oxygen atoms. Its molecular formula is C7H9N3OC_7H_9N_3O, with a molecular weight of 151.17 g/mol. The compound features an amine group at the 6-position, which significantly influences its reactivity and biological properties. The unique arrangement of atoms allows for potential interactions with various biological targets, making it an interesting subject for medicinal chemistry and drug development .

The chemical reactivity of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine can be explored through several synthetic pathways:

  • Reduction of 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one:
    • Starting Material: 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
    • Reagent: Lithium aluminium hydride (LiAlH₄)
    • Solvent: Tetrahydrofuran (THF)
    • Conditions: Reaction at 0°C followed by quenching with sodium hydroxide (NaOH) to yield the desired product.
  • Bromination of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine:
    • Starting Material: 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
    • Reagent: N-Bromosuccinimide (NBS)
    • Solvent: N,N-Dimethylformamide (DMF)
    • Conditions: Conducted at 0°C for 2 hours to introduce bromine into the structure.

The biological activity of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine has been investigated in various studies. It is believed to interact with specific enzymes and receptors in the body, modulating their activity and influencing biochemical pathways. Although the exact mechanism of action remains to be fully elucidated, preliminary studies suggest potential applications in pharmacology due to its unique structural features that allow for stable complex formation with biological targets .

Several methods have been developed for synthesizing 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine:

  • Using Commercially Available Precursors:
    • Starting from 2-amino-3-hydroxypyridine has shown effectiveness in creating new derivatives with potential bioactivity.
  • Multi-step Synthetic Routes:
    • Involves various reactions including cyclization and functional group modifications to achieve the desired compound from simpler precursors .

The unique structure of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine makes it suitable for several applications:

  • Drug Development: Its ability to interact with biological targets positions it as a candidate for developing new therapeutic agents.
  • Material Science: The compound's properties may also lend themselves to applications in creating novel materials with specific functionalities.

Interaction studies have focused on how 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine engages with various biomolecules. These studies typically involve assessing binding affinities to enzymes or receptors and evaluating the resulting biochemical effects. Such research is crucial for understanding its potential therapeutic roles and optimizing its efficacy in medicinal applications .

Several compounds share structural similarities with 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine. Here are some notable examples:

Compound NameSimilarity IndexUnique Features
2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one0.85Lacks the amine group at the 6-position
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid0.79Contains a carboxylic acid functional group
7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine0.78Incorporates a bromine substituent
6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine0.79Similar structure but differs in bromination position
7-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one0.88Different substitution pattern compared to the target compound

Uniqueness

The presence of an amine group at the 6-position distinguishes it from these similar compounds and enhances its potential reactivity and biological activity. This unique feature may provide specific advantages in drug development applications where targeted interactions are crucial .

3,4-Dihydro-2H-pyrido[3,2-b]oxazin-6-amine belongs to the pyrido-oxazine family, a subclass of nitrogen-oxygen heterocycles characterized by fused pyridine and oxazine rings. The compound’s core structure consists of a six-membered pyridine ring fused to a six-membered oxazine ring, with partial saturation at the 3,4-positions of the oxazine moiety (Figure 1). The amine functional group at position 6 introduces additional reactivity and hydrogen-bonding capabilities, distinguishing it from simpler pyrido-oxazine derivatives.

Molecular Framework and Bonding

The molecular formula C₇H₉N₃O reflects its bicyclic architecture:

  • Pyridine ring: Provides aromaticity and π-electron density, enabling electrophilic substitution reactions.
  • Oxazine ring: Contains one oxygen and one nitrogen atom, contributing to polarity and hydrogen-bond acceptor/donor properties.
  • Amine group: Positioned at the 6th carbon, this group enhances nucleophilicity and serves as a site for further functionalization.

Table 1: Key Structural Features

FeatureDescription
Ring systemBicyclic fused pyrido[3,2-b]oxazine
SaturationPartial (3,4-dihydro)
Functional groupsSecondary amine (oxazine nitrogen), primary amine (C6 position)
AromaticityPyridine ring retains aromatic character; oxazine ring exhibits partial conjugation

The planar pyridine ring and non-planar oxazine moiety create a stereoelectronic environment conducive to interactions with biological targets or metal ions. The compound’s SMILES notation (C1COC2=C(N1)N=CC(=C2)N) and InChIKey (QQVXDMFULJVZLA-UHFFFAOYSA-N) further encode its connectivity and stereochemical properties.

Historical Context of Pyrido-Oxazine Derivatives in Organic Synthesis

Pyrido-oxazines emerged as synthetic targets in the late 20th century due to their structural resemblance to bioactive alkaloids and pharmaceutical intermediates. Early synthetic routes focused on condensation reactions between aminopyridines and electrophilic oxazine precursors, though yields were often limited by regioselectivity challenges.

Milestones in Synthesis Methodology

  • Lactam Reduction Approaches (1990s–2000s):
    Sodium borohydride-mediated reduction of pyrido-oxazinones enabled access to dihydro intermediates, as demonstrated in the synthesis of (S)-1-(1-phenylethyl)-2,3-dihydro-1H-pyrido[2,3-b]oxazin-2-ol. This method established foundational strategies for introducing chirality into the oxazine ring.

  • Mesylation-Cyclization Techniques (2000s):
    Treating dihydroxy precursors with methanesulfonyl chloride (MsCl) facilitated intramolecular cyclization via tandem SN2–SNAr mechanisms, achieving regioselective oxazine ring closure at the pyridine’s 2-position. For example, 2,4,6-tribromo-3-(2-bromoethoxy)pyridine reacted with amines to yield 85–92% pyrido-oxazine products.

  • Modern Tandem Reactions (2010s–Present):
    Advances in one-pot multicomponent reactions streamlined the synthesis of 6-substituted derivatives like 3,4-dihydro-2H-pyrido[3,2-b]oxazin-6-amine. These methods often employ catalysts such as palladium or copper to couple halogenated pyridines with amine nucleophiles.

Table 2: Evolution of Synthetic Strategies

EraMethodKey InnovationYield Range
1990sLactam reductionChiral center introduction40–60%
2000sMesylation-cyclizationRegioselective ring closure70–85%
2010s+Tandem SN2/SNArOne-pot functionalization/cyclization80–95%

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

151.074561919 g/mol

Monoisotopic Mass

151.074561919 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types